molecular formula C18H22N2O3 B1384940 N-(5-Amino-2-methoxyphenyl)-2-isobutoxybenzamide CAS No. 1020055-59-7

N-(5-Amino-2-methoxyphenyl)-2-isobutoxybenzamide

Cat. No. B1384940
CAS RN: 1020055-59-7
M. Wt: 314.4 g/mol
InChI Key: NQJDIWATTDTYFG-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-2-isobutoxybenzamide, commonly referred to as AMI-2, is a synthetic compound that has been widely studied in the past decade. It is a member of the benzamide family, and is known to possess a wide range of medicinal properties. AMI-2 is of particular interest to scientists due to its ability to act as a potent inhibitor of the enzyme acetylcholinesterase (AChE). This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter that plays an important role in the functioning of the nervous system. Inhibition of AChE by AMI-2 has been shown to lead to an increase in the level of acetylcholine, which can have a variety of beneficial effects.

Scientific Research Applications

Gastroprokinetic Activity

N-(5-Amino-2-methoxyphenyl)-2-isobutoxybenzamide and its analogues have been studied for their gastroprokinetic activity. For instance, compounds such as 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-methoxybenzamide have shown potent gastroprokinetic effects by influencing gastric emptying and binding to serotonin-4 receptors (Kalo et al., 1995).

Molecular Refraction and Polarizability

Research involving analogues of N-(5-Amino-2-methoxyphenyl)-2-isobutoxybenzamide, like 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, has explored their physical properties such as molar refraction and polarizability. This has applications in understanding the drug's interactions and behavior in various environments (Sawale et al., 2016).

5-HT1A Receptor Ligands

Isoindol-1-one analogues of N-(5-Amino-2-methoxyphenyl)-2-isobutoxybenzamide, like 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridyl)-p-iodobenzamido]ethyl]pipera zine (p-MPPI), have been researched for their potential as 5-HT1A receptor ligands. These studies are significant for developing imaging agents for the brain, especially in the context of SPECT imaging (Zhuang et al., 1998).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds, like N-3-hydroxyphenyl-4-methoxybenzamide, provide insights into the intermolecular interactions and geometry of these compounds, which are crucial for understanding their pharmacological properties (Karabulut et al., 2014).

Antiviral Activity

N-Phenylbenzamide derivatives, closely related to N-(5-Amino-2-methoxyphenyl)-2-isobutoxybenzamide, have been synthesized and tested for their antiviral activities, especially against Enterovirus 71. This research opens avenues for developing new antiviral drugs (Ji et al., 2013).

properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-(2-methylpropoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-12(2)11-23-16-7-5-4-6-14(16)18(21)20-15-10-13(19)8-9-17(15)22-3/h4-10,12H,11,19H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJDIWATTDTYFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methoxyphenyl)-2-isobutoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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